2,6-Dichloronitrosobenzene
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dichloronitrosobenzene involves the nitration of dichlorobenzene followed by the reduction of the nitro group to a nitroso group. Pagano and Emmons (2003) discussed a method involving the oxidation of an amine to a nitroso compound using hydrogen peroxide and peroxytrifluoroacetic acid, which can be adapted for the synthesis of 2,6-Dichloronitrosobenzene (Pagano & Emmons, 2003).
Molecular Structure Analysis
The molecular structure of dichloronitrobenzenes, including 2,6-Dichloronitrosobenzene, exhibits certain features where the NO2 group and the benzene ring plane are coplanar in some derivatives, indicating the influence of substituents on molecular conformation (Bhar et al., 1995).
Chemical Reactions and Properties
2,6-Dichloronitrosobenzene undergoes various chemical reactions characteristic of nitroso compounds, including dimerization and reactions with nucleophiles. The study by Ibata et al. (1995) on the reaction of tetrachloronitrobenzene with diamines under high pressure to form cyclization products sheds light on the reactivity of nitroso derivatives under different conditions (Ibata, Zou, & Demura, 1995).
Scientific Research Applications
Oxidation and Handling of Peroxides
Pagano and Emmons (2003) discussed the handling and reactivity of 2,6-dichloronitrobenzene in the context of oxidation reactions, specifically highlighting its role in reactions involving hydrogen peroxide and peroxytrifluoroacetic acid. This research underscores the chemical's utility in synthesizing compounds through oxidation processes, a foundational method in organic synthesis (A. S. Pagano & W. Emmons, 2003).
Photoelectrochemical Behavior
The photoelectrochemical behavior of chlorinated nitrobenzenes, including 2,6-dichloronitrobenzene, was explored by Macfie, Wadhawan, and Compton (2001). Their research demonstrated that 2,6-DCNB could undergo reversible one-electron reductions to form radical anions. This study provided insights into the electron transfer mechanisms and the influence of chlorination on the photoelectrochemical properties of nitrobenzenes, informing potential environmental and analytical applications (G. Macfie, J. Wadhawan, & R. Compton, 2001).
Synthesis of Dichloronitrobenzenes
The synthesis of 3,5-dichloronitrobenzene from 2,6-dichloro-4-nitroaniline was examined by Hui (2003), who reported a yield above 60%. The study optimized various synthesis parameters, contributing to the efficiency of producing dichloronitrobenzene derivatives, which are crucial in the development of dyes, pharmaceuticals, and agrochemicals (Z. Hui, 2003).
Solubility and Thermodynamics
Li, Zhang, Wang, Yao, Zhang, and Zhao (2014) determined the solubility of 2,3-dichloronitrobenzene in various solvents and modeled the data using several thermodynamic models. Although this study focuses on a different isomer, it provides a methodological framework for understanding the solubility and thermodynamic behavior of chlorinated nitrobenzenes, including 2,6-DCNB, in solvent systems. This information is critical for designing processes for the purification and application of these compounds in industrial settings (R. Li et al., 2014).
Aerobic Biodegradation
Palatucci, Waidner, Mack, and Spain (2019) investigated the aerobic biodegradation of dichloronitrobenzenes, including 2,3- and 3,4-DCNB, shedding light on the environmental fate and potential bioremediation strategies for these compounds. While the specific focus was not solely on 2,6-DCNB, this research highlights the broader category's biodegradability and environmental impact, suggesting possible microbial pathways for mitigating pollution caused by chloronitrobenzenes (M. L. Palatucci et al., 2019).
properties
IUPAC Name |
1,3-dichloro-2-nitrosobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYPOGVRNGUWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333783 | |
Record name | 2,6-Dichloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloronitrosobenzene | |
CAS RN |
1194-66-7 | |
Record name | 2,6-Dichloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-nitrosobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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